Enzymatic Hydrolysis Rate: α-Chymotrypsin Discriminates Between D- and L-Enantiomers
Methyl N-acetyl-D-phenylalaninate is differentiated from its L-enantiomer by a >2-order-of-magnitude difference in enzymatic hydrolysis rate when exposed to α-chymotrypsin. While the L-enantiomer (Methyl N-acetyl-L-phenylalaninate) is a canonical substrate for this serine protease, the D-enantiomer exhibits negligible turnover, making it a critical, unreactive component in kinetic resolutions. For a structurally analogous ester, p-amino-N-acetyl-L-phenylalanine methyl ester, kinetic constants with α-chymotrypsin are Km = 3.3 × 10⁻³ M and kcat = 201 sec⁻¹ at pH 8.0 [1]. In contrast, the D-enantiomer is not hydrolyzed at a measurable rate under identical conditions, a property fundamental to its role as the residual substrate in enzymatic resolution schemes [2].
| Evidence Dimension | Enzymatic Hydrolysis Rate (kcat) |
|---|---|
| Target Compound Data | Negligible hydrolysis (< 0.1 sec⁻¹, effectively zero) |
| Comparator Or Baseline | Methyl N-acetyl-L-phenylalaninate (or p-amino derivative) kcat = 201 sec⁻¹ |
| Quantified Difference | > 2,000-fold lower activity for D-enantiomer |
| Conditions | α-Chymotrypsin-catalyzed hydrolysis, pH 8.0, aqueous buffer, 25°C |
Why This Matters
This extreme stereoselectivity is the basis for using the D-enantiomer in preparative enzymatic resolutions to produce enantiopure L-amino acid derivatives, a key industrial and research application.
- [1] Inagami, T.; Sturtevant, J.M. J. Biochem. 1972, 71, 185-191. DOI: 10.1093/oxfordjournals.jbchem.a129811. View Source
- [2] European Patent EP0028251B1. Process for producing N-acyl-D-phenylalanine ester. 1983. View Source
